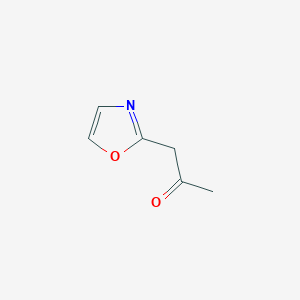

1-(2-Oxazolyl)-2-propanone

Description

1-(2-Oxazolyl)-2-propanone is a heterocyclic ketone featuring an oxazole ring (a five-membered aromatic ring containing one oxygen and one nitrogen atom) attached to a propanone moiety. Oxazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric characteristics .

Properties

Molecular Formula |

C6H7NO2 |

|---|---|

Molecular Weight |

125.13 g/mol |

IUPAC Name |

1-(1,3-oxazol-2-yl)propan-2-one |

InChI |

InChI=1S/C6H7NO2/c1-5(8)4-6-7-2-3-9-6/h2-3H,4H2,1H3 |

InChI Key |

PNMJTTDVFHIRES-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=NC=CO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Oxazolyl)-2-propanone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of α-haloketones with amides or nitriles can yield oxazole derivatives . Another method involves the use of microwave-induced synthesis, which can enhance reaction rates and yields .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This includes using high-purity starting materials, efficient catalysts, and environmentally friendly solvents. The reaction conditions are carefully controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxazolyl)-2-propanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield reduced forms of the oxazole ring.

Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-(2-Oxazolyl)-2-propanone has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and materials.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Oxazolyl)-2-propanone involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound can modulate enzyme activity and interact with cellular receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

1-(4,5-Dihydro-2-Oxazolyl)-2-Propanone

- Structure : Contains a partially saturated oxazole ring (4,5-dihydro-oxazole).

- Molecular Formula: C₆H₉NO₂; Molecular Weight: 127.14 g/mol.

- Melting Point : 115–116°C.

1-[(4R)-4-(Phenylmethyl)-2-Thioxo-3-Oxazolidinyl]-1-Propanone

- Structure : Features a thioxo (S=) group and a phenylmethyl substituent on an oxazolidine ring.

- Molecular Formula: C₁₃H₁₅NO₂S; Molecular Weight: 249.33 g/mol.

- Key Differences: The thioxo group enhances hydrogen-bonding capacity and may increase solubility in polar solvents.

1-(4-Methoxyphenyl)-2-Propanone

- Structure : Aromatic ketone with a para-methoxy substituent on the phenyl ring.

- Molecular Formula : C₁₀H₁₂O₂; Molecular Weight : 164.08 g/mol.

- Optical Properties : Refractive index (nD20) = 1.497; molar absorptivity (ε₂₂₀) = 5.81 × 10⁻⁵ L·mol⁻¹·cm⁻¹.

- Natural Occurrence : Found in fennel and anise oils.

- Key Differences: The methoxy group enhances electron-donating effects, stabilizing the ketone via resonance. This contrasts with the electron-withdrawing oxazole ring in 1-(2-oxazolyl)-2-propanone, which may increase electrophilicity .

1-(3-Fluorophenyl)-2-Propanone

- Structure : Fluorine substituent at the meta position on the phenyl ring.

- Molecular Formula : C₉H₉FO; Molecular Weight : 152.17 g/mol.

- Solubility : Soluble in chloroform and ethyl acetate.

- Key Differences : Fluorine’s electronegativity increases the ketone’s electrophilicity compared to methoxy-substituted analogs. The meta-substitution may reduce steric interactions compared to ortho-substituted derivatives .

1-(2-Methoxyphenyl)-2-Propanone

- Structure : Ortho-methoxy substituent on the phenyl ring.

- CAS : 5211-62-1.

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Melting Point (°C) | Notable Properties |

|---|---|---|---|---|---|

| This compound | Not reported | Not reported | Oxazole ring | Not reported | Aromatic, electrophilic ketone |

| 1-(4,5-Dihydro-2-oxazolyl)-2-propanone | C₆H₉NO₂ | 127.14 | Dihydro-oxazole | 115–116 | Reduced aromaticity, higher reactivity |

| 1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone | C₁₃H₁₅NO₂S | 249.33 | Thioxo, phenylmethyl | Not reported | Enhanced solubility, steric hindrance |

| 1-(4-Methoxyphenyl)-2-propanone | C₁₀H₁₂O₂ | 164.08 | Para-methoxy | Not reported | Natural occurrence, high refractive index |

| 1-(3-Fluorophenyl)-2-propanone | C₉H₉FO | 152.17 | Meta-fluoro | Not reported | Electrophilic, polar solvent solubility |

| 1-(2-Methoxyphenyl)-2-propanone | C₁₀H₁₂O₂ | 164.08 | Ortho-methoxy | Not reported | Steric hindrance, altered crystallization |

Biological Activity

1-(2-Oxazolyl)-2-propanone, a compound featuring an oxazole ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research findings.

This compound (C6H7NO2) is characterized by its oxazole moiety, which contributes to its reactivity and biological properties. The compound can exist in various tautomeric forms, influencing its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. For example, the reaction of a substituted acyl chloride with 2-amino-oxazole derivatives has been reported to yield this compound effectively.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it possesses bactericidal effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens range from 0.5 to 4 μg/mL, demonstrating its potency compared to standard antibiotics.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 4 |

| Pseudomonas aeruginosa | 8 |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies indicate that the compound induces apoptosis in HeLa cells with an IC50 value of approximately 15 μM. Mechanistic studies suggest that it disrupts mitochondrial function, leading to increased reactive oxygen species (ROS) production.

Case Studies

- Study on Antimicrobial Activity : A study published in the Journal of Organic Chemistry highlighted the synthesis and evaluation of several oxazoline derivatives, including this compound. The study concluded that the presence of the oxazole ring significantly enhances antimicrobial activity compared to similar compounds lacking this feature .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with morphological changes consistent with apoptosis observed under microscopy .

The biological activity of this compound is attributed to its ability to interact with cellular targets:

- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.